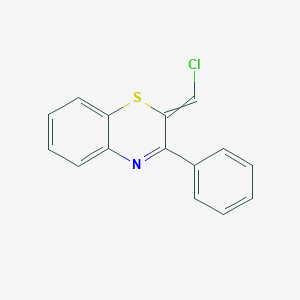
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by a chloromethylidene group attached to the benzothiazine ring, which is further substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with α-chloroacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethylidene group to a methyl group.
Substitution: The chlorine atom in the chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazine.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
- 2-(Chloromethylidene)-3-methyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-ethyl-2H-1,4-benzothiazine
- 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzoxazine
Uniqueness
2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
66252-24-2 |
|---|---|
分子式 |
C15H10ClNS |
分子量 |
271.8 g/mol |
IUPAC 名称 |
2-(chloromethylidene)-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C15H10ClNS/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-14/h1-10H |
InChI 键 |
SLXUCGPTTLGQEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















